molecular formula C8H6BrNO2 B576316 6-Bromo-3,4-dihydrobenzo[e][1,3]oxazin-2-one CAS No. 1199-04-8

6-Bromo-3,4-dihydrobenzo[e][1,3]oxazin-2-one

Cat. No.: B576316
CAS No.: 1199-04-8
M. Wt: 228.045
InChI Key: GUBFXJAFQXKEIT-UHFFFAOYSA-N
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Description

6-Bromo-3,4-dihydrobenzo[e][1,3]oxazin-2-one is a heterocyclic compound that contains a bromine atom and an oxazinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-3,4-dihydrobenzo[e][1,3]oxazin-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminophenol with bromoacetyl bromide, followed by cyclization to form the oxazinone ring. The reaction conditions often require the use of a base, such as sodium hydroxide, and an organic solvent, such as dichloromethane .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle bromine-containing reagents.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-3,4-dihydrobenzo[e][1,3]oxazin-2-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The oxazinone ring can be oxidized or reduced under specific conditions to form different derivatives.

    Cyclization Reactions: The compound can participate in further cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines or thiols for substitution reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Reaction conditions typically involve the use of organic solvents and controlled temperatures to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromine atom can yield various substituted oxazinone derivatives, while oxidation reactions can produce oxazinone N-oxides.

Scientific Research Applications

6-Bromo-3,4-dihydrobenzo[e][1,3]oxazin-2-one has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.

    Industry: It may be used in the development of new materials with specific chemical properties.

Biological Activity

6-Bromo-3,4-dihydrobenzo[e][1,3]oxazin-2-one (CAS No. 1199-04-8) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's synthesis, biological properties, structure-activity relationships (SAR), and potential therapeutic applications.

  • Molecular Formula : C8H6BrNO2
  • Molecular Weight : 228.04 g/mol
  • Structure : The compound features a bromine atom at the 6-position of the benzo[e][1,3]oxazine ring, which is crucial for its biological activity.

Synthesis

The synthesis of this compound typically involves cyclization reactions using various halogenated precursors. For instance, it can be synthesized from bromoacetyl derivatives through a series of reactions including acylation and cyclization steps .

Antitumor Activity

Recent studies have highlighted the antitumor potential of this compound. Research indicates that this compound can induce differentiation in acute myeloid leukemia (AML) cells in vitro. The differentiation block removal was confirmed through structure-activity relationship studies where modifications to the compound's structure significantly affected its potency .

Table 1: Antitumor Activity of this compound

CompoundEC50 (nM)Mechanism of Action
This compound950Induces differentiation via tubulin disruption
N-Isopropyl analogue620Improved metabolic stability and potency

Antimicrobial Properties

Dihydro[1,3]oxazines, including this compound, have shown promising antimicrobial activity. They exhibit bactericidal and fungicidal properties, making them candidates for further development as antimicrobial agents .

Table 2: Antimicrobial Activity Overview

Activity TypeTarget OrganismsObserved Effect
BactericidalGram-positive bacteriaEffective at low concentrations
FungicidalVarious fungiSignificant inhibition observed

Structure-Activity Relationship (SAR)

The biological activity of this compound is heavily influenced by its structural components. Variations in substituents at different positions on the oxazine ring can lead to significant changes in potency and selectivity. For instance:

  • Increasing the size of substituents generally enhances activity.
  • Electron-withdrawing groups decrease activity due to destabilization of the active form .

Case Studies

One notable case study involved testing the compound's efficacy against AML cell lines. The study found that the compound not only induced differentiation but also demonstrated a favorable pharmacokinetic profile when administered in vivo to CD-1 mice. This included low clearance rates and high plasma stability over a 24-hour period .

Properties

IUPAC Name

6-bromo-3,4-dihydro-1,3-benzoxazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrNO2/c9-6-1-2-7-5(3-6)4-10-8(11)12-7/h1-3H,4H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUBFXJAFQXKEIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)Br)OC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90670392
Record name 6-Bromo-3,4-dihydro-2H-1,3-benzoxazin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90670392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1199-04-8
Record name 6-Bromo-3,4-dihydro-2H-1,3-benzoxazin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90670392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 2-(aminomethyl)-4-bromophenol (I) (1.16 g, 5.7 mmol), triethylamthylamine (III) and carbonyldiimidazole (II) (1.86 g, 11.5 mmol) in anhydrous THF (100 ml) is refluxed for 4 hours. The solvent is evaporated and the residue dissolved in dichloromethane (DCM) (100 ml). The organic solution is washed with 1N HCl (20 ml×3) and then with brine (50 ml). The solvent is then evaporated and the resulting residue is purified by chromatography to give 6-bromo-3,4-dihydrobenzo[e][1,3]oxazin-2-one as a white powder.
Quantity
1.16 g
Type
reactant
Reaction Step One
[Compound]
Name
( III )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.86 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

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